
AZD8309
Vue d'ensemble
Description
AZD8309 est un médicament à petite molécule développé par AstraZeneca Pharmaceuticals Co., Ltd. Il s'agit d'un antagoniste puissant et disponible par voie orale du récepteur des chimiokines CXCR2. Ce composé a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies inflammatoires et auto-immunes, notamment la maladie pulmonaire obstructive chronique, la polyarthrite rhumatoïde et la pancréatite .
Méthodes De Préparation
La synthèse de l'AZD8309 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont des informations exclusives détenues par AstraZeneca. . Les méthodes de production industrielle de l'this compound impliqueraient généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Mechanism of Action: CXCR2 Antagonism
AZD8309 selectively inhibits the CXCR2 receptor, blocking binding of pro-inflammatory chemokines (CXCL1, CXCL8) and subsequent neutrophil migration . This antagonism disrupts downstream inflammatory pathways, reducing neutrophil activation and mediator release.
Key Biochemical Effects in Clinical Studies
A double-blind, placebo-controlled crossover trial () evaluated this compound (300 mg orally, twice daily) against inhaled lipopolysaccharide (LPS)-induced inflammation :
Table 1: Reduction in Sputum Inflammatory Cells
Parameter | This compound (Geometric Mean) | Placebo (Geometric Mean) | Reduction (%) | -Value |
---|---|---|---|---|
Total cells (×10⁶/g) | 5.5 | 24.0 | 77 | <0.001 |
Neutrophils (×10⁶/g) | 3.7 | 17.0 | 79 | 0.027 |
Macrophages (×10⁶/g) | 1.9 | 3.6 | 47 | 0.15 |
Table 2: Inflammatory Mediator Suppression
Mediator | This compound (Mean ± SD) | Placebo (Mean ± SD) | Reduction (%) | -Value |
---|---|---|---|---|
CXCL8 (pg/mL) | 1373.8 ± 2076.3 | 2708.2 ± 2880.9 | 52 | 0.1 |
CXCL1 (pg/mL) | 3700.7 ± 5027.0 | 3934.7 ± 3453.5 | 25 | 0.044 |
LTB₄ (ng/mL) | 0.676 ± 0.530 | 1.181 ± 0.934 | 39 | 0.075 |
-
Key Findings :
Therapeutic Implications
This compound’s inhibition of LPS-induced inflammation highlights its potential in treating neutrophilic airway diseases (e.g., COPD, severe asthma) . The compound’s specificity for CXCR2 minimizes off-target effects, as evidenced by limited systemic cytokine modulation (e.g., no impact on IL-6 or CRP) .
Comparative Insights from Related Chemotypes
While this compound’s exact synthesis is undisclosed, pyrido[3,4-d]pyrimidines—a class of CXCR2 antagonists—are synthesized via nucleophilic substitutions and cyclocondensation . For example:
Applications De Recherche Scientifique
Respiratory Diseases
AZD8309 has been evaluated for its efficacy in treating neutrophilic inflammation in the airways. A double-blind, placebo-controlled study demonstrated that this compound significantly reduced LPS-induced neutrophilic inflammation in healthy volunteers. The results indicated:
- 77% reduction in total sputum cells (p < 0.001)
- 79% reduction in sputum neutrophils (p < 0.05)
- Decreased levels of neutrophil elastase and other inflammatory mediators .
These findings suggest that this compound may be beneficial for patients with COPD and severe asthma, where neutrophilic inflammation is a key pathological feature.
Table 1: Effects of this compound on Sputum Cell Counts
Cell Type | This compound (Mean) | Placebo (Mean) | p-value |
---|---|---|---|
Total Cells | 5.5 x 10^6/g | 25.2 x 10^6/g | <0.001 |
Neutrophils | 3.7 x 10^6/g | 15.9 x 10^6/g | 0.027 |
Macrophages | 1.9 x 10^6/g | 5.23 x 10^6/g | Not significant |
Acute Pancreatitis
In experimental models of acute pancreatitis, this compound has shown promising results by reducing neutrophil transmigration and intrapancreatic protease activation. In a study involving male C57BL6 mice:
- This compound administration led to a significant decrease in myeloperoxidase levels in both pancreas and lungs.
- It also reduced serum cytokine levels and histopathological damage associated with pancreatitis .
These findings indicate that this compound may serve as a therapeutic candidate for managing acute pancreatitis by mitigating inflammatory responses.
Table 2: Impact of this compound on Inflammatory Markers in Pancreatitis Models
Inflammatory Marker | Control (Mannitol) | This compound (50 mg/kg) |
---|---|---|
Myeloperoxidase (MPO) | High | Significantly lower |
Serum Cytokines | Elevated | Reduced |
Histopathological Damage | Severe | Moderate |
Safety and Tolerability
Clinical trials have reported no significant adverse effects associated with this compound treatment, indicating its safety profile is favorable for further development in human applications . The transient increase in body weight observed during trials did not correlate with any clinical concerns regarding lung function or overall health.
Mécanisme D'action
AZD8309 exerts its effects by antagonizing the chemokine receptor CXCR2. This receptor is involved in the regulation of neutrophil migration and activation. By blocking CXCR2, this compound inhibits the binding of chemokines such as CXCL1 and CXCL8, thereby reducing neutrophil recruitment and inflammation. The molecular targets and pathways involved include the CXCL8-CXCR2 axis, which plays a crucial role in the pathophysiology of inflammatory and autoimmune diseases .
Comparaison Avec Des Composés Similaires
AZD8309 est unique en raison de sa forte puissance et de sa biodisponibilité orale en tant qu'antagoniste de CXCR2. Les composés similaires incluent :
AZD5069 : Un autre antagoniste de CXCR2 développé par AstraZeneca, qui a montré une efficacité dans la réduction de l'infiltration des neutrophiles et de l'inflammation.
AZD4721 : Un composé apparenté avec des propriétés pharmacologiques similaires, utilisé dans le traitement des maladies inflammatoires.
SB225002 : Un antagoniste de CXCR2 non-AstraZeneca qui a été étudié pour ses effets anti-inflammatoires
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques, leurs propriétés pharmacocinétiques et leurs applications thérapeutiques. This compound se distingue par sa conception moléculaire spécifique et ses résultats d'essais cliniques .
Activité Biologique
AZD8309 is a potent and selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating neutrophil migration and activation in various inflammatory conditions. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its effects on inflammation and potential therapeutic applications.
This compound functions primarily by blocking the CXCR2 receptor, which is involved in the recruitment of neutrophils to sites of inflammation. By inhibiting this receptor, this compound reduces neutrophil transmigration and activity, thereby mitigating inflammatory responses.
1. Acute Pancreatitis Model
A study conducted on male C57BL6 mice demonstrated that oral administration of this compound significantly reduced myeloperoxidase (MPO) levels in the pancreas and lungs, indicating decreased neutrophil infiltration. The study also reported a reduction in intrapancreatic protease activation, as evidenced by lower levels of trypsin and elastase activity. Notably, serum cytokine levels were decreased, correlating with reduced histopathological damage in pancreatitis models induced by caerulein and taurocholate.
Parameter | Control (Mannitol) | This compound (50 mg/kg) |
---|---|---|
MPO in pancreas (8h) | High | Significantly lower |
Trypsin activity (8h) | High | Significantly lower |
Cytokine levels | Elevated | Reduced |
These findings suggest that this compound may serve as a viable therapeutic agent for managing acute pancreatitis by targeting neutrophil-mediated inflammation .
2. Nasal LPS Challenge Study
In a clinical trial involving healthy volunteers, this compound was administered prior to a nasal lipopolysaccharide (LPS) challenge. Results showed that treatment with this compound led to a significant reduction in leukocyte counts to 48% of placebo levels six hours post-challenge. Additionally, levels of leukotriene B4 (LTB4), an inflammatory mediator, were reduced to 45% of placebo levels.
Time Point | Placebo (%) | This compound (%) |
---|---|---|
Leukocyte count (6h) | 100 | 48 |
LTB4 levels (6h) | 100 | 45 |
This study confirmed that this compound effectively inhibits neutrophil recruitment in response to inflammatory stimuli .
Case Study: Chronic Inflammatory Airway Disease
In patients with chronic inflammatory airway diseases, treatment with this compound resulted in an approximate 80% reduction in total sputum cells and neutrophils. This significant decrease highlights the compound's potential for managing chronic inflammatory conditions characterized by excessive neutrophil activity .
Propriétés
Numéro CAS |
333742-48-6 |
---|---|
Formule moléculaire |
C15H14F2N4O2S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
5-[(2,3-difluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 |
Clé InChI |
SRHSMXLXWORYJK-SSDOTTSWSA-N |
SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |
SMILES isomérique |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |
SMILES canonique |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD8309; AZD-8309; AZD 8309; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.